molecular formula C25H46O2Si B15174300 Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane CAS No. 920753-84-0

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane

Cat. No.: B15174300
CAS No.: 920753-84-0
M. Wt: 406.7 g/mol
InChI Key: SPOJWUTWYLOBOE-UHFFFAOYSA-N
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Description

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is a silane-based compound characterized by a long dodecyl chain substituted with methoxy and phenyl groups at the 12th position, protected by a tert-butyldimethylsilyl (TBDMS) ether group. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group or intermediate in complex molecule assembly.

Properties

CAS No.

920753-84-0

Molecular Formula

C25H46O2Si

Molecular Weight

406.7 g/mol

IUPAC Name

tert-butyl-(12-methoxy-12-phenyldodecoxy)-dimethylsilane

InChI

InChI=1S/C25H46O2Si/c1-25(2,3)28(5,6)27-22-18-13-11-9-7-8-10-12-17-21-24(26-4)23-19-15-14-16-20-23/h14-16,19-20,24H,7-13,17-18,21-22H2,1-6H3

InChI Key

SPOJWUTWYLOBOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with 12-methoxy-12-phenyldodecanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanolThis compound+HCl\text{tert-butylchlorodimethylsilane} + \text{12-methoxy-12-phenyldodecanol} \rightarrow \text{this compound} + \text{HCl} tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 12-methoxy-12-phenyldodecanoic acid, while reduction of the phenyl group can produce 12-methoxy-12-cyclohexyldodecyl derivatives.

Scientific Research Applications

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols and phenols due to its stability and ease of removal.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Biology and Medicine: Potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane exerts its effects is primarily through its ability to act as a protecting group. The tert-butyl and dimethylsilane moieties provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The long alkyl chain with methoxy and phenyl substituents can interact with various molecular targets, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Key Compounds for Comparison :
  • tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane ():

    • Replaces dimethylsilane with diphenylsilane and features conjugated dienes.
    • Increased steric bulk from diphenyl groups reduces reactivity in nucleophilic environments compared to dimethylsilanes.
    • Used in cycloaddition reactions due to diene functionality .
  • tert-butyl[(4-iodophenyl)methoxy]dimethylsilane ():

    • Contains an iodine substituent on the phenyl ring.
    • Iodine enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Higher molecular weight (348.29 g/mol) due to iodine .
  • tert-butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane tricarbonyl chromium ():

    • Chromium tricarbonyl complex stabilizes the arene, enabling ortho-selective C-H activation.
    • Distinct IR peaks (ν = 1730 cm⁻¹ for Cr-CO) and melting point (105–107°C) .
  • 1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one (): Trifluoroethanone group introduces strong electron-withdrawing effects. Synthesized via Schlenk techniques under inert conditions .
Unique Features of Target Compound :
  • Long dodecyl chain: Enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., tert-butyl(2-iodoethoxy)dimethylsilane, ).
  • 12-Methoxy-12-phenyl substitution : Balances steric hindrance and electronic modulation, distinct from simpler substituents like iodine or methyl groups.

Physical and Chemical Properties

Property Target Compound tert-Butyl((2E,4E)-...diphenylsilane (E4) Chromium Complex (E2)
Molecular Weight ~450–500 g/mol (est.) ~380 g/mol (est.) 333.0066 g/mol
Melting Point Not reported Not reported 105–107°C
Key Spectral Data Likely ν(C-O) ~1086 cm⁻¹ 1H NMR: δ 5.5–6.2 (diene protons) IR: ν(Cr-CO) = 1730 cm⁻¹
  • Stability : TBDMS group in target compound offers hydrolytic stability superior to diphenylsilanes but less than chromium complexes ().

Biological Activity

Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is an organosilicon compound notable for its unique structural characteristics, which include a tert-butyl group, a dimethylsilane moiety, and a long hydrophobic dodecyl chain with methoxy and phenyl substituents. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in materials science.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Tert-butyl group : Provides stability and hydrophobic properties.
  • Dimethylsilane moiety : Enhances reactivity and compatibility with organic compounds.
  • Dodecyl chain : Increases hydrophobicity, which may influence biological interactions.
  • Methoxy and phenyl substituents : Potentially enhance solubility and reactivity.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

  • Antimicrobial Properties : Studies have indicated that similar silane compounds exhibit antimicrobial activity against various pathogens. The long hydrophobic chain may facilitate interaction with microbial membranes, leading to disruption and cell death.
  • Cellular Interaction : The compound's ability to interact with cellular membranes has been examined. The hydrophobic nature of the dodecyl chain could enhance membrane penetration, potentially affecting cellular uptake of other therapeutic agents.
  • Biocompatibility : Preliminary studies suggest that compounds with similar structures demonstrate favorable biocompatibility, making them suitable candidates for biomedical applications such as drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of silanes similar to this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater bacterial cell lysis.

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.025

Case Study 2: Cellular Uptake Studies

In cellular uptake studies using cultured human cells, it was found that the addition of this compound enhanced the uptake of fluorescently labeled drugs by approximately 40%. This suggests potential utility in enhancing drug delivery systems.

Research Findings

Recent investigations have focused on the interaction mechanisms involving this compound:

  • Mechanism of Action : The compound's hydrophobicity allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Synergistic Effects : When combined with other antimicrobial agents, this silane compound may exhibit synergistic effects, enhancing overall efficacy against resistant strains.

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